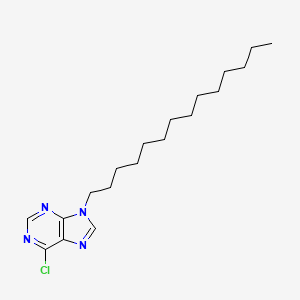
6-Chloro-9-tetradecyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-tetradecyl-9H-purine: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-tetradecyl-9H-purine typically involves the alkylation of 6-chloropurine with tetradecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-9-tetradecyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Alkylation and Acylation: The purine ring can be further modified by introducing alkyl or acyl groups at different positions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Major Products:
Nucleophilic Substitution: Formation of 6-aminopurine or 6-thiopurine derivatives.
Oxidation: Formation of purine oxides.
Scientific Research Applications
Chemistry: 6-Chloro-9-tetradecyl-9H-purine is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine analogs in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged in the design of new materials with specific functions .
Mechanism of Action
The mechanism of action of 6-Chloro-9-tetradecyl-9H-purine involves its interaction with nucleic acids and proteins. The chloro group at the 6th position allows for specific binding to nucleophilic sites on DNA and RNA, potentially disrupting their normal functions. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting replication and transcription processes.
Proteins: It may bind to specific proteins involved in nucleic acid metabolism, inhibiting their activity
Comparison with Similar Compounds
6-Chloropurine: A simpler analog without the tetradecyl chain, used in similar research applications.
9-Alkylpurines: Compounds with various alkyl chains at the 9th position, studied for their diverse biological activities
Uniqueness: 6-Chloro-9-tetradecyl-9H-purine stands out due to the combination of the chloro group and the long tetradecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
68180-22-3 |
|---|---|
Molecular Formula |
C19H31ClN4 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
6-chloro-9-tetradecylpurine |
InChI |
InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-17-18(20)21-15-22-19(17)24/h15-16H,2-14H2,1H3 |
InChI Key |
FVINPXVWYUFWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


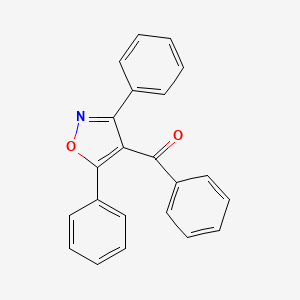
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
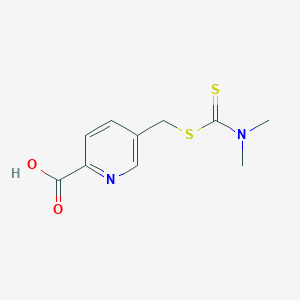
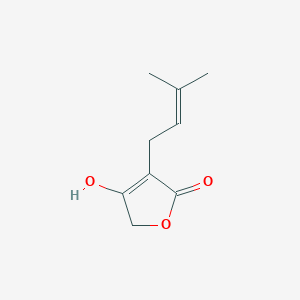
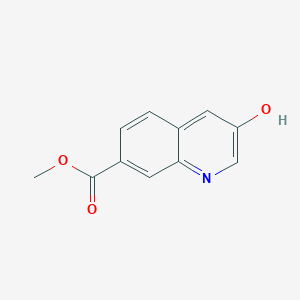
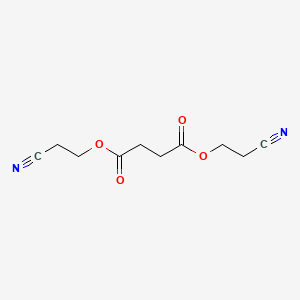
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)


![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
